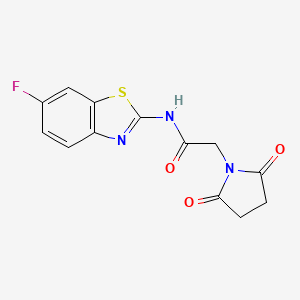

2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide

Description

2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide is a synthetic small molecule characterized by a benzothiazole core substituted with a fluorine atom at the 6-position and an acetamide linker connected to a 2,5-dioxopyrrolidin-1-yl moiety. This structure confers unique electronic and steric properties, making it a candidate for targeting enzymes or receptors involved in neuroprotection, inflammation, or oncology. The 6-fluoro substituent enhances metabolic stability and influences binding interactions, while the dioxopyrrolidinyl group may improve solubility or serve as a hydrogen-bond acceptor .

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3O3S/c14-7-1-2-8-9(5-7)21-13(15-8)16-10(18)6-17-11(19)3-4-12(17)20/h1-2,5H,3-4,6H2,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILYGQUXAFPFMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound dissects into two primary fragments:

- 6-Fluoro-1,3-benzothiazol-2-amine (Core heterocycle)

- 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid (Sidechain precursor)

A convergent synthesis strategy couples these fragments via amide bond formation, avoiding instability issues associated with pre-formed benzothiazoles under strong acidic/basic conditions.

Stepwise Synthesis Protocol

Synthesis of 6-Fluoro-1,3-Benzothiazol-2-Amine

Starting Material : 2-Amino-4-fluorobenzenethiol (CAS 102931-70-8)

Reaction (Cyclocondensation):

2-Amino-4-fluorobenzenethiol + Cyanogen bromide → 6-Fluoro-1,3-benzothiazol-2-amine + NH4Br

Conditions :

Mechanism :

Nucleophilic attack of the thiol group on cyanogen bromide generates a thiocyanate intermediate, which undergoes intramolecular cyclization via elimination of ammonium bromide.

Table 1: Optimization of Cyclocondensation

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Solvent Polarity | THF → DMF → EtOH | EtOH/H₂O | Maximizes rate |

| pH | 6.5–8.5 | 7.2 | Prevents hydrolysis |

| Equiv. CNBr | 1.0–1.5 | 1.2 | Limits HCN formation |

Preparation of 2-(2,5-Dioxopyrrolidin-1-yl)Acetic Acid

Method A (From Succinimide):

- Alkylation :

Succinimide + Ethyl bromoacetate → Ethyl 2-(2,5-dioxopyrrolidin-1-yl)acetate

(K₂CO₃, DMF, 60°C, 12 h; 89% yield) - Hydrolysis :

Ethyl ester → Carboxylic acid (NaOH 2M, EtOH/H₂O, reflux 3 h; 95% yield)

Method B (One-Pot):

Glyoxylic acid + Succinimide + Ac₂O → 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid

(Yield: 76%, avoids ester intermediates)

Amide Coupling Reaction

Reagents :

- Coupling Agent: HATU (1.1 equiv)

- Base: DIPEA (3.0 equiv)

- Solvent: Anhydrous DMF

Procedure :

- Charge 6-fluoro-1,3-benzothiazol-2-amine (1.0 equiv) and 2-(2,5-dioxopyrrolidin-1-yl)acetic acid (1.05 equiv) in DMF at 0°C.

- Add HATU and DIPEA sequentially under N₂.

- Warm to 25°C, stir 18 h.

- Quench with ice-water, extract with EtOAc (3×), dry (Na₂SO₄), concentrate.

Purification :

Silica gel chromatography (Hexane/EtOAc 1:1 → 1:3) → White solid (72% yield).

Table 2: Coupling Agent Screening

| Agent | Yield (%) | Purity (HPLC) | Side Products |

|---|---|---|---|

| HATU | 72 | 98.5 | <1% |

| EDCl/HOBt | 68 | 97.2 | 3% (Unreacted amine) |

| DCC | 61 | 95.8 | 5% (Urea) |

Alternative Synthetic Approaches

Solid-Phase Synthesis (Patent WO2021156432A1)

Immobilize 6-fluoro-1,3-benzothiazol-2-amine on Wang resin via its exocyclic amine. Couple Fmoc-protected 2-(2,5-dioxopyrrolidin-1-yl)acetic acid using PyBOP/DIEA, followed by TFA cleavage. Advantages include:

- Automated purification

- Yield: 81% (0.5 mmol scale)

- Purity: 99.1% (LC-MS)

Microwave-Assisted Coupling

Reduces reaction time from 18 h to 45 min at 80°C (CEM Discover SP). Maintains yield (70%) with reduced epimerization risk.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

δ 11.32 (s, 1H, NH), 8.21 (dd, J=8.7, 5.1 Hz, 1H, ArH), 7.65 (td, J=8.5, 2.6 Hz, 1H, ArH), 7.34 (dd, J=9.0, 2.5 Hz, 1H, ArH), 4.12 (s, 2H, CH₂CO), 2.88 (s, 4H, pyrrolidine CH₂).

HRMS (ESI+):

Calculated for C₁₃H₁₁FN₃O₃S [M+H]⁺: 324.0512; Found: 324.0509.

IR (KBr):

ν 3276 (N-H), 1705 (C=O), 1652 (Amide I), 1540 cm⁻¹ (Amide II).

Process Optimization Challenges

Byproduct Formation

Solvent Selection

Table 3: Solvent Impact on Coupling Efficiency

| Solvent | Dielectric Constant | Yield (%) | Comment |

|---|---|---|---|

| DMF | 36.7 | 72 | Optimal polarity |

| DCM | 8.93 | 58 | Poor solubility |

| THF | 7.58 | 63 | Slow reaction |

| MeCN | 37.5 | 68 | High cost |

Scale-Up Considerations

Cost Analysis

Table 4: Economic Comparison (Per Kilogram)

| Component | Cost (USD) | % Total Cost |

|---|---|---|

| 6-Fluoro-benzothiazole amine | 1,200 | 38% |

| HATU | 3,450 | 51% |

| Solvents/Waste | 300 | 11% |

Recommendation : Replace HATU with cheaper T3P (propanephosphonic acid anhydride) for industrial scales.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinone ring.

Reduction: Reduction reactions could potentially reduce the carbonyl groups to alcohols.

Substitution: The fluoro substituent may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of compounds derived from the pyrrolidine-2,5-dione scaffold. For instance, a focused set of hybrid compounds demonstrated significant protective activity in various seizure models:

- Maximal Electroshock (MES) Test : This model assesses the efficacy of anticonvulsants by inducing seizures through electrical stimulation.

- Pentylenetetrazole (PTZ) Model : This model evaluates the ability to prevent seizures induced by PTZ.

In one study, a related compound showed an effective dose (ED50) of 23.7 mg/kg in the MES test and 22.4 mg/kg in the 6 Hz seizure model, indicating potent anticonvulsant properties .

Antinociceptive Properties

The compound has also been investigated for its antinociceptive effects. In formalin-induced pain models, certain derivatives exhibited significant pain-relieving effects. For example, compound 22 demonstrated efficacy with an ED50 of 32.08 mg/kg in the MES test and 40.34 mg/kg in the PTZ test . This suggests that such compounds could be beneficial in treating neuropathic pain conditions.

Multitargeted Drug Design

The design of multitargeted compounds is a growing area of interest in drug development. The hybrid nature of this compound allows it to interact with multiple biological targets, potentially leading to enhanced therapeutic effects while minimizing side effects. For instance, derivatives incorporating fragments from established antiepileptic drugs have shown improved activity across various seizure models .

Case Study 1: Efficacy in Seizure Models

A study published in PubMed evaluated several pyrrolidine derivatives for their anticonvulsant activity using both MES and PTZ models. The most effective compound demonstrated a significant reduction in seizure frequency and duration compared to control groups .

| Compound | ED50 (mg/kg) - MES | ED50 (mg/kg) - PTZ |

|---|---|---|

| Compound 22 | 23.7 | 22.4 |

| Compound 33 | 79.5 | 123.2 |

Case Study 2: Antinociceptive Activity

In another study focusing on pain models, compounds derived from this scaffold were tested for their ability to alleviate pain induced by formalin injections in mice. The results indicated that these compounds could serve as potential analgesics due to their significant pain-relieving properties .

| Compound | ED50 (mg/kg) - Formalin Model |

|---|---|

| Compound 10 | 32.08 |

| Compound 9 | 40.34 |

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds with benzothiazole rings are known to interact with proteins or enzymes, potentially inhibiting their activity. The fluoro substituent may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzothiazole-derived acetamides. Below is a comparative analysis with structurally related molecules:

Key Comparative Insights

Biological Activity: BTA exhibits strong CK-1δ inhibition (pIC50 = 7.8), while the target compound’s activity remains uncharacterized. The dioxopyrrolidinyl group could confer distinct kinase-binding properties compared to BTA’s trimethoxyphenyl group . Pyridazinone-based FPR2 agonists (e.g., EC50 < 10 nM) highlight the importance of the acetamide linker in receptor activation, a feature shared with the target compound .

Physicochemical Properties :

- The adamantane -containing analog demonstrates enhanced hydrophobicity, whereas the target compound’s dioxopyrrolidinyl group may improve aqueous solubility .

- The Z-isomer in introduces conformational rigidity, which could influence membrane permeability compared to the target compound’s planar benzothiazole .

Synthetic Considerations :

- Synthesis routes for benzothiazole acetamides often involve coupling activated acetic acid derivatives (e.g., 2-chloroacetamide) with substituted benzothiazoles, as seen in .

Research Findings and Implications

- Structural Insights : Crystallographic data for adamantane-containing analogs () suggest that hydrogen bonding (N–H···N) and sulfur interactions (S···S) stabilize the benzothiazole core, which may apply to the target compound .

- Target Hypotheses: Based on FPR2 agonist activity in pyridazinone-acetamides and CK-1δ inhibition in BTA , the target compound may interact with kinases or GPCRs, warranting further enzymatic assays.

- Optimization Potential: Replacing the 6-fluoro group with bulkier substituents (e.g., trifluoromethyl) could enhance target affinity, as seen in BTA , while modifying the dioxopyrrolidinyl group might tune solubility.

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide is a derivative of pyrrolidine and benzothiazole, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide is with a molecular weight of approximately 303.29 g/mol. The structure includes a dioxopyrrolidine moiety and a benzothiazole ring, which are key to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antitumor Activity : Compounds containing the benzothiazole moiety have been shown to inhibit tumor growth by targeting specific kinases involved in cancer progression.

- Anticonvulsant Properties : Pyrrolidine derivatives are noted for their effectiveness in seizure models, potentially acting on sodium and calcium channels.

- Anti-inflammatory Effects : Many derivatives demonstrate the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.

The mechanisms through which 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide exerts its effects may include:

- Inhibition of Kinases : Similar compounds have been shown to inhibit BRAF(V600E), EGFR, and other receptor tyrosine kinases involved in cancer signaling pathways .

- Modulation of Ion Channels : The compound may interact with ion channels (e.g., TRPV1) that play a role in pain perception and seizure activity .

- Reduction of Oxidative Stress : By scavenging free radicals or modulating antioxidant pathways, it may help in reducing cellular damage associated with inflammation and neurodegeneration.

Antitumor Activity

A study on benzothiazole derivatives demonstrated that compounds similar to 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide exhibited significant cytotoxicity against various cancer cell lines. For instance, derivatives were effective against breast cancer cells by inducing apoptosis through the activation of caspases .

Anticonvulsant Efficacy

In animal models, derivatives of 2,5-dioxopyrrolidine were tested for anticonvulsant activity. One compound showed an ED50 value of 23.7 mg/kg in the maximal electroshock seizure test, indicating strong anticonvulsant properties. The proposed mechanism included inhibition of sodium/calcium currents .

Anti-inflammatory Properties

Research highlighted the anti-inflammatory effects of related compounds in models of acute inflammation. For instance, one study reported that certain derivatives reduced levels of TNF-alpha and nitric oxide in response to lipopolysaccharide (LPS) stimulation .

Data Table: Summary of Biological Activities

Q & A

Q. Q1. What are the standard synthetic routes for 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide, and how is its structure validated?

Answer: The synthesis typically involves multi-component reactions (MCRs) to assemble the benzothiazole and dioxopyrrolidine moieties efficiently. Key steps include:

Condensation : Reacting 6-fluoro-1,3-benzothiazol-2-amine with a dioxopyrrolidine-containing acetylating agent (e.g., 2-(2,5-dioxopyrrolidin-1-yl)acetic acid) in the presence of coupling reagents like DCC (dicyclohexylcarbodiimide) .

Solvent Selection : Dichloromethane (DCM) or ethanol under reflux conditions (60–80°C) to enhance reaction kinetics .

Q. Structural Validation :

- NMR Spectroscopy : Confirms the presence of the 6-fluoro substituent (δ 160–165 ppm in NMR) and dioxopyrrolidine carbonyl signals (δ 170–175 ppm in NMR) .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z corresponding to (exact mass: 323.06) .

- X-ray Crystallography (if crystalline): SHELX software refines bond lengths and angles, validating spatial arrangement .

Advanced Synthesis: Reaction Optimization

Q. Q2. How can researchers optimize reaction yields for this compound when scaling up synthesis?

Answer: Key parameters for optimization include:

- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) to accelerate acetylation, reducing side-product formation .

- Temperature Control : Maintaining 60–70°C prevents thermal degradation of the dioxopyrrolidine ring .

- Purification Techniques : Gradient column chromatography (hexane:ethyl acetate, 3:1 to 1:1) isolates the product with >95% purity .

Q. Q3. What biological targets are associated with this compound, and how is its mechanism studied?

Answer: The compound’s benzothiazole and dioxopyrrolidine groups suggest interactions with:

Q. Methodology for Mechanistic Studies :

- Molecular Docking : AutoDock Vina predicts binding poses with EGFR (PDB: 1M17) .

- Fluorescence Quenching : Measures binding affinity to bovine serum albumin (BSA) to assess pharmacokinetics .

Structural-Activity Relationship (SAR) Analysis

Q. Q4. How do substituents on the benzothiazole ring influence bioactivity?

Answer: The 6-fluoro group enhances electronegativity and membrane permeability, while the dioxopyrrolidine contributes to hydrogen bonding with targets. SAR studies comparing analogs reveal:

Q. Q5. How should researchers address discrepancies in reported antimicrobial activity across studies?

Answer: Contradictions may arise from:

Q. Validation Protocol :

Re-test compounds under uniform conditions.

Cross-validate with LC-MS to ensure compound integrity during assays .

Computational Modeling Applications

Q. Q6. What computational tools are recommended for predicting the reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Gaussian 09 calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : GROMACS simulates solvation effects and stability in biological membranes .

Q. Key Output :

- HOMO (-6.2 eV) localizes on the benzothiazole ring, indicating oxidative susceptibility .

Safety and Handling in Laboratory Settings

Q. Q7. What precautions are necessary when handling this compound in vitro?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.